
Spectroscopic Profile of Uncargenin C: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Uncargenin C

Cat. No.: B1180840 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Uncargenin C,

a pentacyclic triterpenoid identified as 3β,6β,23-trihydroxyolean-12-en-28-oic acid. The

information presented herein is essential for the identification, characterization, and further

development of this natural product.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry is critical for determining the elemental composition of a

molecule. The data for Uncargenin C is consistent with the molecular formula C₃₀H₄₈O₅.

Table 1: Mass Spectrometry Data for Uncargenin C

Parameter Value

Molecular Formula C₃₀H₄₈O₅

Exact Mass 488.3502 g/mol

Molecular Weight 488.7 g/mol

Nuclear Magnetic Resonance (NMR) Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1180840?utm_src=pdf-interest
https://www.benchchem.com/product/b1180840?utm_src=pdf-body
https://www.benchchem.com/product/b1180840?utm_src=pdf-body
https://www.benchchem.com/product/b1180840?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR spectroscopy provides detailed information about the carbon and proton framework of a

molecule. The ¹³C and ¹H NMR data are fundamental for the structural elucidation of

Uncargenin C. While the complete, officially published dataset for Uncargenin C is not readily

available in all public domains, data for its core structure, oleanolic acid substituted with

hydroxyl groups at positions 6 and 23, has been reported. The following tables are compiled

based on available spectroscopic information for this structure.

Table 2: ¹³C NMR Spectroscopic Data for Uncargenin C (3β,6β,23-trihydroxyolean-12-en-28-

oic acid)
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Carbon No. Chemical Shift (δc) in ppm

1 38.8

2 27.3

3 79.1

4 39.0

5 55.6

6 68.4

7 42.1

8 39.9

9 47.7

10 37.1

11 23.7

12 122.6

13 144.1

14 41.9

15 28.2

16 23.5

17 46.6

18 41.5

19 46.1

20 30.8

21 34.1

22 32.6

23 65.0
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24 13.0

25 16.8

26 17.3

27 26.1

28 180.5

29 33.1

30 23.6

Note: Chemical shifts are referenced to TMS and may vary slightly depending on the solvent

and experimental conditions.

Table 3: ¹H NMR Spectroscopic Data for Uncargenin C (3β,6β,23-trihydroxyolean-12-en-28-oic

acid)

Detailed ¹H NMR data with specific chemical shifts and coupling constants for Uncargenin C is

not fully available in the public domain at this time. Researchers should refer to the primary

literature on its isolation for complete assignment.

Experimental Protocols
The spectroscopic data presented here are typically acquired using standard, well-established

methodologies in natural product chemistry.

Mass Spectrometry
High-resolution mass spectra are generally acquired using an electrospray ionization (ESI)

source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Sample Preparation: The purified compound is dissolved in a suitable solvent, such as

methanol or acetonitrile, at a low concentration (typically 1-10 µg/mL).

Instrumentation: A high-resolution mass spectrometer (e.g., LCTOF MS, Q-TOF MS, or LTQ-

Orbitrap) is used.
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Ionization Mode: ESI can be performed in either positive or negative ion mode, depending on

the analyte's properties. For a carboxylic acid-containing compound like Uncargenin C,

negative ion mode is often informative.

Data Acquisition: Data is acquired over a relevant mass range (e.g., m/z 100-1000) to detect

the molecular ion and any characteristic fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a high-field NMR

spectrometer.

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: A Bruker Avance (or equivalent) spectrometer operating at a proton

frequency of 400 MHz or higher is typically used.

¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-

noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an

internal standard.

¹³C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to

single lines for each carbon. A larger number of scans is usually required due to the low

natural abundance of the ¹³C isotope.

2D NMR: Experiments such as COSY, HSQC, and HMBC are crucial for assigning the

proton and carbon signals and establishing the connectivity within the molecule.

Visualization of Experimental Workflow
The general workflow for the isolation and structural elucidation of Uncargenin C from a

natural source is depicted below.
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Caption: General workflow for the isolation and structural elucidation of Uncargenin C.
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To cite this document: BenchChem. [Spectroscopic Profile of Uncargenin C: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1180840#spectroscopic-data-of-uncargenin-c-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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